molecular formula C21H29N5O8 B1235822 N-Succinyl-Ala-Ala-Val p-nitroanilide CAS No. 61043-47-8

N-Succinyl-Ala-Ala-Val p-nitroanilide

Cat. No.: B1235822
CAS No.: 61043-47-8
M. Wt: 479.5 g/mol
InChI Key: IFAOJWCXOQHSQT-UHFFFAOYSA-N
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Description

N-Succinyl-Ala-Ala-Val p-nitroanilide, also known as this compound, is a useful research compound. Its molecular formula is C21H29N5O8 and its molecular weight is 479.5 g/mol. The purity is usually 95%.
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Scientific Research Applications

Enzyme Inhibition Studies

N-Succinyl-Ala-Ala-Val p-nitroanilide has been utilized in studies related to enzyme inhibition, particularly with thiol protease inhibitors. For instance, Yamamoto et al. (1992) explored its role as a noncompetitive reversible inhibitor of papain, providing insights into the binding mode of such inhibitors at the atomic level. This research is crucial for understanding the biochemical behavior of enzyme inhibitors (Yamamoto et al., 1992).

Enzymatic Activity Analysis

Research has also been conducted on the hydrolysis of this compound by various enzymes. Maeda, Kobori, and Uzawa (1983) studied how this compound is hydrolyzed sequentially by enzymes associated with human high-density lipoproteins. These findings contribute to our understanding of enzyme kinetics and specific enzyme-substrate interactions (Maeda, Kobori, & Uzawa, 1983).

Medical Research Applications

In medical research, the compound has been used to study enzyme activities related to various physiological and pathological conditions. For instance, Ito, Kwan, and Daniel (1986) examined its hydrolytic activity in blood vessels of rats, providing insights into vascular connective tissue metabolism and function (Ito, Kwan, & Daniel, 1986).

Purification and Characterization of Enzymes

The compound has been instrumental in the purification and characterization of enzymes. Watanabe et al. (1984) used it in the study of an endopeptidase from rat kidney, which has implications for understanding enzyme structure and function (Watanabe et al., 1984).

Application in Biosensors

Furthermore, it has applications in the development of biosensors. Edwards et al. (2013) reported using a derivative of this compound in a colorimetric approach to detect human neutrophil elastase, a biomarker in chronic wounds. This research highlights the potential of this compound in clinical diagnostics (Edwards et al., 2013).

Mechanism of Action

Target of Action

N-Succinyl-Ala-Ala-Val p-nitroanilide is a synthetic peptide substrate primarily targeted towards elastase enzymes . These enzymes, including human and rat leukocyte elastases and porcine pancreatic elastases , play a crucial role in the breakdown of elastin, an important component of the extracellular matrix in tissues that require elasticity, such as the lungs, arteries, and skin.

Mode of Action

The compound interacts with its target enzymes through a process of hydrolysis . The elastase enzymes cleave the peptide bond in the substrate, leading to the release of p-nitroaniline . This interaction and the subsequent changes can be measured spectrophotometrically, providing a convenient method for assaying elastase activity .

Pharmacokinetics

The compound is known to be highly soluble, which could potentially impact its bioavailability .

Result of Action

The hydrolysis of this compound by elastase enzymes results in the release of p-nitroaniline . This release can be measured spectrophotometrically, providing a quantitative readout of elastase activity . Therefore, the primary molecular and cellular effect of the compound’s action is the facilitation of elastase activity measurement.

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the pH and temperature of the environment can affect enzyme activity and substrate solubility . Additionally, the presence of other molecules, such as inhibitors or activators of elastase, can also impact the compound’s efficacy. The compound’s stability may be affected by storage conditions, with optimal stability typically achieved when stored at low temperatures .

Safety and Hazards

N-Succinyl-Ala-Ala-Val p-nitroanilide may be irritating to eyes, skin, and the respiratory tract. When handling this compound, appropriate protective measures should be taken, such as wearing chemical safety masks, gloves, and protective glasses. Inhalation of its dust or solution vapor should be avoided .

Biochemical Analysis

Biochemical Properties

N-Succinyl-Ala-Ala-Val p-nitroanilide serves as a substrate for several proteases, including elastase and subtilisin . When these enzymes cleave the peptide bond in this compound, p-nitroaniline is released, which can be detected spectrophotometrically due to its yellow color. This property makes this compound an excellent tool for measuring protease activity in various biological samples . The compound interacts with enzymes by fitting into their active sites, where specific amino acid residues facilitate the cleavage of the peptide bond.

Cellular Effects

This compound influences cellular processes primarily through its interaction with proteases. By serving as a substrate, it allows for the measurement of protease activity, which is crucial in understanding various cellular functions, including protein degradation, signal transduction, and immune responses . The cleavage of this compound by proteases can impact cell signaling pathways and gene expression by modulating the levels of active enzymes and their substrates.

Molecular Mechanism

The molecular mechanism of this compound involves its recognition and binding by proteases such as elastase and subtilisin . The compound’s peptide sequence fits into the enzyme’s active site, where catalytic residues facilitate the hydrolysis of the peptide bond. This reaction releases p-nitroaniline, which can be quantified to measure enzyme activity. The specificity of this compound for certain proteases makes it a valuable tool for studying enzyme kinetics and inhibition.

Temporal Effects in Laboratory Settings

In laboratory settings, the stability and degradation of this compound can influence its effectiveness as a substrate. The compound is generally stable when stored at low temperatures (e.g., -20°C) and protected from light . Over time, however, it may degrade, leading to reduced sensitivity in enzymatic assays. Long-term studies have shown that this compound can maintain its activity for extended periods when stored properly, but periodic testing is recommended to ensure its reliability.

Dosage Effects in Animal Models

The effects of this compound in animal models can vary depending on the dosage administered. At low doses, the compound is typically well-tolerated and effectively used to measure protease activity in various tissues . At higher doses, there may be potential toxic or adverse effects, including disruptions in normal cellular functions and metabolic processes. It is essential to determine the optimal dosage for each specific application to avoid any negative impacts on the animal models.

Metabolic Pathways

This compound is involved in metabolic pathways related to protease activity. The compound is hydrolyzed by enzymes such as elastase and subtilisin, leading to the release of p-nitroaniline . This reaction is part of the broader metabolic processes involving protein degradation and turnover. The presence of this compound can influence metabolic flux by altering the availability of substrates and the activity of proteases.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed based on its interactions with proteases and other binding proteins . The compound’s localization can affect its accessibility to enzymes and, consequently, its effectiveness as a substrate. Understanding the transport mechanisms and distribution patterns of this compound is crucial for optimizing its use in biochemical assays.

Subcellular Localization

The subcellular localization of this compound can influence its activity and function. The compound may be directed to specific cellular compartments or organelles where proteases are active . Targeting signals or post-translational modifications may play a role in directing this compound to these locations, ensuring its availability for enzymatic reactions. Understanding these localization patterns can help in designing more effective experiments and interpreting results accurately.

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for N-Succinyl-Ala-Ala-Val p-nitroanilide involves the coupling of N-succinyl-Ala-Ala-Val with p-nitroaniline using a coupling reagent.", "Starting Materials": [ "N-succinyl-Ala-Ala-Val", "p-nitroaniline", "Coupling reagent (e.g. EDC, DCC)" ], "Reaction": [ "Dissolve N-succinyl-Ala-Ala-Val and p-nitroaniline in a suitable solvent (e.g. DMF, DMSO)", "Add the coupling reagent to the reaction mixture and stir for a specific time period (e.g. 2-4 hours) at room temperature or under reflux", "Purify the crude product by column chromatography or recrystallization to obtain N-Succinyl-Ala-Ala-Val p-nitroanilide as a solid product" ] }

CAS No.

61043-47-8

Molecular Formula

C21H29N5O8

Molecular Weight

479.5 g/mol

IUPAC Name

4-[[1-[[1-[[3-methyl-1-(4-nitroanilino)-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-oxobutanoic acid

InChI

InChI=1S/C21H29N5O8/c1-11(2)18(21(32)24-14-5-7-15(8-6-14)26(33)34)25-20(31)13(4)23-19(30)12(3)22-16(27)9-10-17(28)29/h5-8,11-13,18H,9-10H2,1-4H3,(H,22,27)(H,23,30)(H,24,32)(H,25,31)(H,28,29)

InChI Key

IFAOJWCXOQHSQT-UHFFFAOYSA-N

Isomeric SMILES

C[C@@H](C(=O)N[C@@H](C)C(=O)NC(=O)[C@H](C(C)C)NC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)CCC(=O)O

SMILES

CC(C)C(C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)C(C)NC(=O)C(C)NC(=O)CCC(=O)O

Canonical SMILES

CC(C)C(C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)C(C)NC(=O)C(C)NC(=O)CCC(=O)O

Synonyms

3-CAAVNA
3-carboxypropionyl-Ala-Ala-Val-4-nitroanilide
3-carboxypropionyl-alanyl-alanyl-valine-4-nitroanilide
3-carboxypropionyl-alanyl-alanyl-valyl-4-nitroanilide

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: Why was N-Succinyl-Ala-Ala-Val p-nitroanilide used in this study?

A: this compound is a synthetic peptide specifically recognized and cleaved by the enzyme elastase. When cleaved, this substrate releases p-nitroaniline, a colored compound that can be easily measured spectrophotometrically. [] This allows researchers to quantify elastase activity within a sample.

Q2: What did the researchers learn about elastase activity in patients with Sjögren's syndrome?

A: The study found significantly lower elastase activity in the gingival crevicular fluid (GCF) of patients with Sjögren's syndrome compared to patients with periodontitis. [] This suggests that elastase activity in GCF could be a potential indicator of periodontal health, even in patients with systemic conditions like Sjögren's syndrome.

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